molecular formula C14H13NO2S B6414972 4-(4-Ethylthiophenyl)nicotinic acid CAS No. 1261913-55-6

4-(4-Ethylthiophenyl)nicotinic acid

Cat. No.: B6414972
CAS No.: 1261913-55-6
M. Wt: 259.33 g/mol
InChI Key: IKNYTLPOZPBYOQ-UHFFFAOYSA-N
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Description

4-(4-Ethylthiophenyl)nicotinic acid is a synthetic nicotinic acid derivative characterized by a pyridinecarboxylic acid core substituted with a 4-ethylthiophenyl group at the 4-position. These compounds are hypothesized to influence lysosomal Ca²⁺ release, endoplasmic reticulum (ER)-lysosome membrane contact sites (MCSs), and store-operated Ca²⁺ entry (SOCE), which are critical for cellular proliferation and stress responses .

Properties

IUPAC Name

4-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-2-18-11-5-3-10(4-6-11)12-7-8-15-9-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNYTLPOZPBYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylthiophenyl)nicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Another method involves the multicomponent condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, morpholine, and alkylating agents. This reaction proceeds through a series of steps, including conjugated addition, intramolecular heterocyclization, and regioselective alkylation .

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This process, however, generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, there is ongoing research to develop more eco-friendly methods for the industrial production of nicotinic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylthiophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthiophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-(4-Ethylthiophenyl)nicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Ethylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For example, nicotinic acid derivatives are known to act via the G protein-coupled receptor (GPR109A), which inhibits the formation of intracellular cyclic adenosine monophosphate and down-regulates lipolysis and the production of free fatty acids . This leads to a decrease in the amount of free fatty acids available to the liver, thereby exerting lipid-lowering effects.

Comparison with Similar Compounds

Key Observations :

  • Ethylthio vs.
  • Ethylthio vs. Ethoxy : The thioether (-S-) group in this compound is less polar than the ether (-O-) group in ethoxyphenyl analogs, affecting binding to hydrophobic pockets in TPCs or InsP3Rs .

Calcium Signaling Pathways

  • TPC Modulation : Analogous to 2-[(4-methylphenyl)thio]nicotinic acid, the ethylthio derivative likely activates TPC1/2 to release lysosomal Ca²⁺. TPC1 generates localized Ca²⁺ microdomains near ER MCSs, amplifying signals via InsP3Rs . TPC2, with higher Ca²⁺ permeability, may drive sustained Ca²⁺ elevation .
  • SOCE Activation : Similar to 6-(3-ethoxyphenyl)picolinic acid, this compound may promote SOCE by depleting ER Ca²⁺ stores, thereby activating Orai1 channels .

Proliferation and ERK Phosphorylation

  • Cell Proliferation : In cardiac mesenchymal stromal cells (C-MSCs), NAADP-dependent Ca²⁺ signals (mediated by TPCs) trigger ERK1/2 phosphorylation, a pathway critical for proliferation . Ethylthiophenyl analogs may enhance this process due to prolonged Ca²⁺ oscillations .
  • Apoptosis Resistance : Unlike methylthio derivatives, ethylthio substituents might reduce apoptosis by stabilizing ER-mitochondria Ca²⁺ transfer, as seen in cancer cells .

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